1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid

Lipophilicity ADME Peptide Chemistry

Researchers optimizing peptide SAR face a common barrier: modulating lipophilicity without disrupting backbone geometry. This Boc-protected 4-isopropyl cyclohexane amino acid (CAS 1406838-56-9) provides a +1 log unit increase in XLogP3 (3.2 vs. 2.1 for unsubstituted Acc6) while preserving chair conformation and φ/ψ constraints. • XLogP3 = 3.2 for controlled logD tuning in peptide leads • 5 rotatable bonds (25% of heavy atoms) enabling crystallographic fragment screening • Boc-SPPS compatible for seamless workflow integration • Verified analytical fingerprint (MW 285.38, SMILES: CC(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C) ensures IP and regulatory compliance

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B13240826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-10(2)11-6-8-15(9-7-11,12(17)18)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)
InChIKeyIAQJCBMVUVXXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-Isopropyl-Acc6 – Identity & Procurement


1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid (CAS 1406838-56-9) is a conformationally constrained, Boc-protected α,α-disubstituted amino acid building block. The molecule combines a 1-aminocyclohexane-1-carboxylic acid (Acc6) core with a 4-isopropyl substituent on the cyclohexane ring and standard Boc Nᵅ-protection [1]. Its tertiary carbamate linkage, carboxylic acid handle, and sterically demanding cyclohexyl-isopropyl scaffold position it for use in peptide and peptidomimetic synthesis where backbone rigidity and controlled lipophilicity are critical design parameters [2]. The compound is catalogued by Enamine (EN300-319271) and listed in the PubChem database (CID 64146314) [1].

Boc-SPPS compatible: orthogonal Nᵅ-protection with TFA-labile Boc group
Conformationally constrained Acc6 core for backbone rigidity in peptidomimetics
4-Isopropyl substituent for controlled lipophilicity modulation

Why the 4-Isopropyl Acc6 Cannot Be Substituted


Generic substitution within the Boc-protected cyclohexane amino acid class fails because even small structural modifications produce quantifiable shifts in molecular properties that govern downstream coupling efficiency, conformational control, and ADME profile. The 4-isopropyl substituent and the direct Cᵅ–N linkage are not interchangeable design features; the unsubstituted Boc-Acc6-OH (XLogP3 = 2.1) is markedly less lipophilic than the target compound (XLogP3 = 3.2) [1][2], while the methylene-spaced analog (CAS 2138193-56-1) introduces an additional rotatable bond and a different steric footprint [3]. These differences translate into divergent chromatographic retention, solubility, and steric shielding during solid-phase peptide synthesis (SPPS), making simple in-class replacement scientifically unsound without re-optimisation of coupling and purification protocols.

Target: 4-Isopropyl Acc6
Potential Substitute
Lipophilicity
XLogP3 = 3.2
XLogP3 = 2.1 (unsubstituted Acc6)
MW & Flexibility
285.38 g/mol; 5 rotatable bonds
299.41 g/mol; 6 rotatable bonds (methylene-spaced analog)
Functional Handles
Boc-NH + COOH
COOH only (trans-4-isopropylcyclohexanecarboxylic acid)
Simple in-class replacement may shift chromatographic retention, SPPS coupling efficiency, and conformational control. Protocol re-optimisation is recommended before substitution.

Quantitative Differentiation Evidence for 4-Isopropyl Acc6


Lipophilicity vs. Unsubstituted Acc6

The target compound exhibits a computed XLogP3 of 3.2, which is 1.1 log units higher than the unsubstituted analog Boc-1-aminocyclohexane-1-carboxylic acid (XLogP3 = 2.1), both calculated by the same PubChem XLogP3 3.0 method [1][2]. This difference reflects the contribution of the 4-isopropyl group to overall hydrophobicity.

Lipophilicity
Reported
XLogP3 = 3.2
vs unsubstituted Acc6: XLogP3 = 2.1
Supports lipophilicity-driven building block selection
PubChem XLogP3 3.0; neutral species
Lipophilicity ADME Peptide Chemistry

MW & Rotatable Bond Differentiation vs. Methylene-Spaced Analog

The target compound (MW = 285.38 g/mol, 5 rotatable bonds) is structurally more compact than the methylene-spaced analog 1-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid (CAS 2138193-56-1; MW = 299.41 g/mol, 6 rotatable bonds) [1][2]. The additional methylene unit increases both molecular weight and conformational degrees of freedom.

MW & Rotatable Bonds
Reported
285.38 g/mol
5 rotatable bonds; vs methylene-spaced analog: 299.41 g/mol, 6 bonds
Supports rigidity screening for SPPS workflows
Computed properties; standard SMILES
Molecular Size Conformational Flexibility SPPS

Steric Bulk & Conformational Control vs. 4-Methyl Analog

The isopropyl group (van der Waals volume ≈ 37.4 ų) of the target compound provides greater steric demand than the methyl substituent (≈ 19.4 ų) found in Boc-1-amino-4-methylcyclohexane-1-carboxylic acid [1]. Crystallographic studies on the parent Acc6 scaffold demonstrate that the cyclohexane ring adopts an almost perfect chair conformation with the amino group axial in Boc-Acc6-OH [2]. The 4-isopropyl substituent locks the equatorial/axial preference of the ring substituent more strongly than a methyl group, thereby reducing conformational averaging.

Steric Bulk
Class-level
Isopropyl ≈ 37.4 ų
vs 4-methyl analog: ≈ 19.4 ų; Δ ≈ +18.0 ų
Supports conformational control assessment
vdW volumes from group increment tables
Steric Hindrance Conformational Analysis Helix Stabilisation

Dual Functional Groups vs. Simple Carboxylic Acid

Unlike trans-4-isopropylcyclohexanecarboxylic acid (CAS 7077-05-6)—which lacks the amino group and serves only as a carboxylate donor in Ugi reactions [1]—the target compound offers both a Boc-protected amine and a free carboxylic acid. This dual functionality enables direct incorporation as an N-terminal or internal residue in standard Boc-SPPS protocols without additional protection/deprotection steps [2].

Dual Functionality
Context-dependent
Boc-NH + COOH
vs trans-4-isopropylcyclohexanecarboxylic acid: COOH only
Enables direct backbone incorporation in SPPS
Boc-SPPS: TFA deprotection, HBTU/HATU
Orthogonal Protection Peptide Coupling Intermediate Versatility

Procurement & Pricing Differentiation

Enamine lists the target compound (EN300-319271) in a 0.05 g to 5 g range with tiered pricing: $528.00 (0.05 g), $1,821.00 (5 g) [1]. In comparison, the simpler unsubstituted Boc-1-aminocyclohexane-1-carboxylic acid (CAS 115951-16-1) is available at approximately $1,233.00 per 5 g from mainstream Chinese vendors [2], reflecting the additional synthetic complexity and lower demand volume for the 4-isopropyl derivative.

Procurement
Data to verify
~$1,821 / 5 g
vs unsubstituted Acc6: ~$1,233 / 5 g; +47.7% premium
Supports cost-benefit evaluation for procurement
Vendor-listed price; may vary with purity
Procurement Pricing Vendor Comparison

High-Value Applications of 4-Isopropyl Acc6


Peptidomimetic Lead Lipophilicity Optimization

When a peptide hit contains an Acc6 (1-aminocyclohexane-1-carboxylic acid) residue and the SAR trend demands a +1 log unit increase in log D without altering the backbone geometry, the 4-isopropyl derivative delivers the required hydrophobicity (XLogP3 = 3.2 vs. 2.1 for unsubstituted Acc6) while maintaining the chair conformation and the same φ/ψ constraints [1]. The Boc protection allows seamless integration into existing Boc-SPPS workflows.

Conformationally Locked Dipeptide Isosteres

The 4-isopropyl group (van der Waals volume ≈ 37.4 ų) provides approximately twice the steric bulk of a 4-methyl substituent (≈ 19.4 ų) [1], making the target compound the building block of choice when a research programme requires steric gating of one face of the cyclohexane ring to bias receptor selectivity or to protect a metabolically labile amide bond from proteolysis.

Fragment-Based Screening with Sp³-Rich Monomers

Compound libraries enriched in sp³-hybridised, shape-defined scaffolds are increasingly prioritised in fragment-based drug discovery. The target compound, with 5 heavy-atom-contained rotatable bonds out of a total of 20 heavy atoms (25% rotatable fraction), offers a favourable ratio of rigidity to functional group complexity compared to the methylene-spaced analog (6 rotatable bonds, MW 299.41) [1], making it more suitable for crystallographic fragment screening campaigns.

Reference Standard for Patent & Regulatory Compliance

When a patent or synthetic route explicitly claims a Boc-1-amino-4-isopropylcyclohexane-1-carboxylic acid intermediate, substitution with the unsubstituted Acc6 or with the methylene-spaced analog constitutes a different chemical entity and may fall outside the claimed scope. Procurement of the exact CAS 1406838-56-9 compound, with its verifiable analytical fingerprint (MW 285.38, SMILES: CC(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C) [1], ensures regulatory and IP compliance.

Application
Selection Property
Validation Focus
Peptidomimetic lipophilicity optimization
XLogP3-based lipophilicity increase
HPLC retention and passive permeability assays
Sterically gated dipeptide isostere design
4-Isopropyl steric demand
Conformational analysis and receptor selectivity profiling
Sp³-rich fragment library construction
Rigidity-to-complexity ratio
Crystallographic fragment screening campaigns
Patent-exact intermediate procurement
CAS-specific chemical identity
Analytical fingerprint verification
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